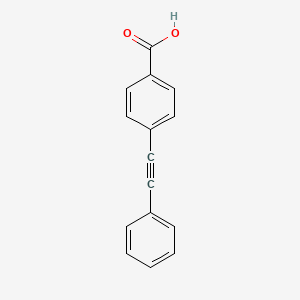

4-(Phenylethynyl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-phenylethynyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O2/c16-15(17)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGZUGPOTBGMCLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80401793 | |

| Record name | 4-(phenylethynyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25739-23-5 | |

| Record name | 4-(phenylethynyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-phenylethynyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-(Phenylethynyl)benzoic Acid

Introduction: The Structural and Functional Significance of 4-(Phenylethynyl)benzoic Acid

This compound (PEBA), a bifunctional organic compound, stands as a molecule of significant interest to researchers at the intersection of materials science, organic synthesis, and pharmacology. Its structure is characterized by a rigid, linear tolan (diphenylacetylene) core, appended with a carboxylic acid group. This unique architecture—marrying a π-conjugated, rod-like backbone with a versatile chemical handle—makes PEBA an exemplary building block for constructing complex molecular systems.

The phenylethynyl moiety provides photophysical properties and structural rigidity, while the benzoic acid group offers a reactive site for derivatization, salt formation, or directed intermolecular interactions such as hydrogen bonding. This guide provides an in-depth exploration of the core chemical properties of PEBA, from its synthesis and characterization to its reactivity and applications, offering field-proven insights for professionals in research and development.

Core Compound Identifiers:

Synthesis and Mechanistic Insight: The Sonogashira Cross-Coupling Approach

The paramount method for synthesizing this compound is the Sonogashira cross-coupling reaction. This palladium- and copper-co-catalyzed reaction is the industry standard for forming a carbon-carbon bond between a terminal alkyne and an aryl halide, offering high yields and excellent functional group tolerance under mild conditions.[4][5]

Causality of Experimental Choice: The selection of the Sonogashira reaction is deliberate. It is exceptionally efficient for sp-sp² carbon bond formation. The catalytic cycle allows the reaction to proceed at low catalyst loadings, and the mild basic conditions are crucial for preserving the integrity of the carboxylic acid functionality on the aryl halide substrate, which might be sensitive to harsher reaction environments. 4-Iodobenzoic acid is the preferred aryl halide due to the C-I bond's lower dissociation energy compared to C-Br or C-Cl bonds, leading to a faster rate of oxidative addition to the palladium(0) center and generally higher reaction efficiency.[4]

Detailed Experimental Protocol: Sonogashira Coupling

This protocol describes a representative synthesis of this compound from 4-iodobenzoic acid and phenylacetylene.

Materials:

-

4-Iodobenzoic acid

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

To a dry, nitrogen-flushed Schlenk flask, add 4-iodobenzoic acid (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

-

Add anhydrous THF as the solvent, followed by triethylamine (3.0 eq), which acts as both the base and a solvent.

-

Stir the mixture at room temperature to ensure dissolution and catalyst activation.

-

Add phenylacetylene (1.2 eq) dropwise to the reaction mixture via syringe.

-

Heat the reaction mixture to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with dilute HCl to remove the triethylamine hydrohalide salt.

-

Wash with brine, dry the organic layer over anhydrous sodium sulfate, and filter.

-

Purify the crude product by recrystallization from a solvent system like ethanol/water to yield this compound as a white solid.

Catalytic Cycle Visualization

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.

References

- 1. 4-PHENYLETHYNYL-BENZOIC ACID | 25739-23-5 [chemicalbook.com]

- 2. 25739-23-5 CAS MSDS (4-PHENYLETHYNYL-BENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. BioOrganics [bioorganics.biz]

- 4. mdpi.com [mdpi.com]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Synthesis of 4-(Phenylethynyl)benzoic acid

Abstract

This compound (PEBA) is a rigid, rod-like molecule that has garnered significant interest across various scientific disciplines. Its unique structure, featuring a carboxylic acid group and a phenylacetylene moiety, makes it a valuable building block in the development of metal-organic frameworks (MOFs), liquid crystals, and pharmaceutical compounds.[1][2] Recent studies have also highlighted its potential as a potent plant growth regulator for chemical pruning in agriculture.[3][4] This guide provides a comprehensive, in-depth exploration of the core synthetic methodology for preparing PEBA, focusing on the highly efficient and versatile Sonogashira cross-coupling reaction. It is intended for researchers and professionals in organic synthesis, materials science, and drug development, offering both theoretical mechanistic insights and a practical, field-proven experimental protocol.

The Premier Synthetic Route: Sonogashira Cross-Coupling

The formation of the C(sp²)-C(sp) bond between the benzoic acid ring and the phenylacetylene unit is most effectively achieved through the Sonogashira cross-coupling reaction.[5][6] This Nobel Prize-winning methodology, first reported in 1975, has become an indispensable tool in organic synthesis for its reliability, mild reaction conditions, and broad functional group tolerance.[7] The reaction couples a terminal alkyne (phenylacetylene) with an aryl halide (typically 4-iodobenzoic acid or 4-bromobenzoic acid) using a dual catalytic system.[7][8]

The core components of this transformation are:

-

A Palladium Catalyst: Often a Pd(0) complex, which facilitates the key oxidative addition and reductive elimination steps. Common precatalysts include Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄.[7][9]

-

A Copper(I) Co-catalyst: Typically copper(I) iodide (CuI), which activates the terminal alkyne.[7][8][9]

-

An Amine Base: Serves to deprotonate the alkyne and neutralize the hydrogen halide formed during the reaction. Triethylamine (TEA) or diisopropylamine (DIPA) are commonly used.[8][9]

The reactivity of the aryl halide is a critical factor, with the reaction rate following the trend: I > Br >> Cl.[7][10] For this reason, 4-iodobenzoic acid is the preferred starting material for achieving high yields under mild conditions.

Mechanistic Deep Dive: The Dual Catalytic Cycle

The widely accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles, one driven by palladium and the other by copper.[6][9] This synergistic cooperation is the key to the reaction's efficiency at moderate temperatures.

Caption: The dual catalytic cycles of the Sonogashira reaction.

Palladium Cycle Breakdown:

-

Oxidative Addition : A coordinatively unsaturated 14-electron Pd(0) species reacts with the aryl halide (4-iodobenzoic acid) to form a square planar 16-electron Pd(II) intermediate (Complex A).[9][10]

-

Transmetalation : The copper acetylide, formed in the copper cycle, transfers the phenylethynyl group to the Pd(II) complex. This step displaces the halide ion and results in a diorganopalladium(II) intermediate (Complex B).[9][10]

-

Reductive Elimination : The final carbon-carbon bond is formed as the product, this compound, is expelled from the coordination sphere. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[9][10]

Copper Cycle Breakdown:

-

Acid-Base Reaction : The amine base deprotonates the terminal alkyne (phenylacetylene), which has a weakly acidic proton.[10]

-

Copper Acetylide Formation : This acetylide anion rapidly coordinates with the copper(I) salt to form a copper(I) acetylide species.[6][9] This intermediate is crucial as it is the active nucleophile for the transmetalation step in the palladium cycle.

Field-Proven Experimental Protocol

This section details a robust, lab-scale protocol for the synthesis of this compound.

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume |

| 4-Iodobenzoic Acid | C₇H₅IO₂ | 248.02 | 1.0 | 5.0 | 1.24 g |

| Phenylacetylene | C₈H₆ | 102.14 | 1.2 | 6.0 | 0.67 mL |

| Pd(PPh₃)₂Cl₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 0.02 | 0.1 | 70.2 mg |

| Copper(I) Iodide | CuI | 190.45 | 0.04 | 0.2 | 38.1 mg |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 3.0 | 15.0 | 2.1 mL |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | - | 25 mL |

Note: All reagents should be of high purity. Solvents should be anhydrous and reactions should be performed under an inert atmosphere.

Step-by-Step Synthesis Workflow

Caption: Experimental workflow for the synthesis of PEBA.

-

Reaction Setup : To a dry 100 mL Schlenk flask equipped with a magnetic stir bar, add 4-iodobenzoic acid (1.24 g), bis(triphenylphosphine)palladium(II) dichloride (70.2 mg), and copper(I) iodide (38.1 mg).[9]

-

Inert Atmosphere : Seal the flask, and evacuate and backfill with argon or nitrogen gas three times to ensure an inert atmosphere.

-

Solvent and Base Addition : Add anhydrous tetrahydrofuran (25 mL) followed by triethylamine (2.1 mL) via syringe. Stir the resulting suspension for 10 minutes at room temperature.

-

Alkyne Addition : Add phenylacetylene (0.67 mL) dropwise to the mixture over 5 minutes.[9]

-

Reaction Execution : Stir the reaction mixture at room temperature. The reaction is typically complete within 2-4 hours.

-

Monitoring : Monitor the disappearance of the 4-iodobenzoic acid starting material using thin-layer chromatography (TLC) with a suitable eluent system (e.g., 7:3 Hexanes:Ethyl Acetate with 1% acetic acid).

Product Work-up and Purification

-

Quenching : Once the reaction is complete, dilute the mixture with ethyl acetate (50 mL).

-

Washing : Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of ammonium chloride (2 x 25 mL) to remove the copper catalyst and other inorganic salts, and then with brine (1 x 25 mL).[9][11]

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification : The resulting crude solid can be purified by recrystallization from a solvent system like ethanol/water or by flash column chromatography on silica gel to yield the pure product.

Product Characterization

| Property | Expected Result |

| Physical Form | Solid[12] |

| Molecular Formula | C₁₅H₁₀O₂ |

| Molecular Weight | 222.24 g/mol [12] |

| Melting Point | 220.5-221.0 °C[13] |

| ¹H NMR (DMSO-d₆) | δ ~13.2 (s, 1H, -COOH), 8.0 (d, 2H), 7.6-7.7 (m, 4H), 7.4-7.5 (m, 3H) ppm. |

| ¹³C NMR (DMSO-d₆) | δ ~167, 132, 131.8, 130, 129.5, 129.3, 128.5, 122, 92, 90 ppm. |

| InChI Key | OGZUGPOTBGMCLE-UHFFFAOYSA-N |

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

Safety and Handling

Proper laboratory safety practices are paramount. Always consult the Safety Data Sheet (SDS) for each chemical before use.

| Chemical | Key Hazards | Recommended Precautions |

| This compound | Harmful if swallowed, Causes skin/eye irritation, May cause respiratory irritation.[12][14] | Wear gloves, safety glasses. Avoid inhaling dust. |

| Pd(PPh₃)₂Cl₂ | Skin/eye/respiratory irritant. Suspected mutagen. | Handle in a fume hood. Wear appropriate PPE. |

| Copper(I) Iodide | Skin/eye/respiratory irritant. | Avoid contact and inhalation. |

| Phenylacetylene | Flammable liquid. Harmful if swallowed. | Keep away from ignition sources. Handle in a fume hood. |

| Triethylamine | Flammable and corrosive liquid. Toxic if inhaled. | Use in a well-ventilated fume hood. Wear gloves and eye protection. |

General Handling : All manipulations should be performed in a well-ventilated chemical fume hood.[14] Personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves, must be worn at all times.[15] Storage : Store this compound in a tightly sealed container in a cool, dry place (2-8°C is recommended for long-term storage).[12]

Conclusion

The Sonogashira cross-coupling reaction provides a highly efficient, reliable, and direct route for the synthesis of this compound from commercially available starting materials. The methodology is characterized by its mild conditions and tolerance of the key carboxylic acid functional group. By following the detailed protocol and safety guidelines presented in this guide, researchers can confidently and safely produce this versatile compound for applications in advanced materials, pharmaceuticals, and agricultural science.

References

- 1. 4-PHENYLETHYNYL-BENZOIC ACID | 25739-23-5 [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of 4-(2-phenylethynyl) benzoic acid as a potential potent chemical pruner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. m.youtube.com [m.youtube.com]

- 11. books.rsc.org [books.rsc.org]

- 12. This compound | 25739-23-5 [sigmaaldrich.com]

- 13. 25739-23-5 CAS MSDS (4-PHENYLETHYNYL-BENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 14. angenechemical.com [angenechemical.com]

- 15. echemi.com [echemi.com]

An In-depth Technical Guide to 4-(Phenylethynyl)benzoic Acid (CAS: 25739-23-5)

This guide provides a comprehensive technical overview of 4-(phenylethynyl)benzoic acid (PEBA), a versatile aromatic carboxylic acid. It is intended for researchers, scientists, and drug development professionals interested in the synthesis, properties, and applications of this compound. This document delves into the nuanced details of its preparation, characterization, and utility in diverse scientific fields, from medicinal chemistry to materials science.

Introduction: The Scientific Merit of this compound

This compound is a rigid, linear molecule featuring a phenylacetylene group attached to a benzoic acid moiety. This unique structure imparts a combination of properties that make it a valuable building block in several areas of chemical research. The phenylethynyl group provides a π-conjugated system that can be exploited for its electronic and photophysical properties, while the carboxylic acid functional group offers a reactive handle for derivatization and incorporation into larger molecular architectures. Its applications are expanding, with notable use as a reagent in the synthesis of pharmacologically active compounds and as a linker in the construction of advanced materials such as metal-organic frameworks (MOFs) and polymers.[1][2]

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a compound, along with its safety profile, is paramount for its effective and safe utilization in a laboratory setting.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference |

| CAS Number | 25739-23-5 | [3] |

| Molecular Formula | C₁₅H₁₀O₂ | [3] |

| Molecular Weight | 222.24 g/mol | |

| Appearance | Solid | [4] |

| Melting Point | 220.5-221.0 °C | [3] |

| Boiling Point | 407.3±28.0 °C (Predicted) | [3] |

| Density | 1.25±0.1 g/cm³ (Predicted) | [3] |

| Storage Temperature | 2-8°C, sealed in dry conditions | [4] |

Safety and Handling

This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[5]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Synthesis and Purification

The most prevalent and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne (phenylacetylene) and an aryl halide (4-iodobenzoic acid or 4-bromobenzoic acid).

Detailed Experimental Protocol: Sonogashira Coupling

This protocol is a representative example and may require optimization based on specific laboratory conditions and reagent purity.

Materials:

-

4-Iodobenzoic acid

-

Phenylacetylene

-

Palladium(II) bis(triphenylphosphine) dichloride [Pd(PPh₃)₂Cl₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), freshly distilled

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodobenzoic acid (1 equivalent), Pd(PPh₃)₂Cl₂ (e.g., 2-5 mol%), and CuI (e.g., 4-10 mol%).

-

Add the anhydrous solvent and triethylamine.

-

To the stirred solution, add phenylacetylene (1.1-1.5 equivalents) dropwise at room temperature.

-

The reaction mixture is typically stirred at room temperature or slightly elevated temperatures (e.g., 40-60 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is then subjected to an aqueous workup, typically involving acidification with dilute HCl to precipitate the product.

-

The crude product is collected by filtration and washed with water.

Purification

The crude this compound can be purified by one of the following methods:

-

Recrystallization: The solid can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure product.

-

Column Chromatography: If impurities are not easily removed by recrystallization, silica gel column chromatography can be employed using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Spectroscopic Characterization

The identity and purity of the synthesized this compound are confirmed through various spectroscopic techniques.

| Technique | Key Data |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzoic acid and phenylacetylene moieties. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift. |

| ¹³C NMR | Resonances for the quaternary carbons of the alkyne, the carboxyl carbon, and the aromatic carbons. |

| FTIR (cm⁻¹) | Characteristic peaks for the O-H stretch of the carboxylic acid (broad), C=O stretch of the carboxylic acid, and the C≡C stretch of the alkyne.[6] |

| Mass Spec. | The molecular ion peak corresponding to the mass of the compound. |

Applications in Research and Development

This compound serves as a crucial molecular scaffold in several cutting-edge areas of scientific research.

Medicinal Chemistry and Drug Discovery

The rigid, well-defined structure of this compound makes it an attractive scaffold for the design of bioactive molecules.

-

GPR54 Agonists: This compound is a known reagent in the preparation of agonists for the G-protein coupled receptor 54 (GPR54), which is involved in the regulation of testosterone levels.[1] This has implications for the development of therapies for hormonal disorders.

-

Anticancer Research: Benzoic acid derivatives have been extensively studied for their potential as anticancer agents.[7] The phenylethynyl moiety can be further functionalized to modulate the pharmacological properties of these derivatives, offering a pathway to novel cancer therapeutics.

-

Enzyme Inhibition: The scaffold can be incorporated into molecules designed to inhibit specific enzymes. For instance, derivatives of benzoic acid have been identified as inhibitors of protein phosphatases, which are implicated in various diseases.[8]

Materials Science

The linear and rigid nature of this compound, combined with its carboxylic acid functionality, makes it an excellent building block for advanced materials.

-

Metal-Organic Frameworks (MOFs): The carboxylate group can coordinate with metal ions to form porous, crystalline MOFs.[9][10] The phenylethynyl group can impart desirable electronic or luminescent properties to the resulting framework, making these materials suitable for applications in gas storage, separation, and sensing.[11]

-

Functional Polymers: As a monomer, this compound can be incorporated into polymers to enhance their thermal stability and introduce specific functionalities.[2] The phenylethynyl group can undergo cross-linking at elevated temperatures, leading to thermosetting polymers with high performance characteristics.

Agrochemicals

Recent research has highlighted the potential of this compound as a potent plant growth regulator. It has been shown to inhibit seed germination and suppress lateral branching in plants, suggesting its utility as a chemical pruning agent in agriculture.[12]

Conclusion

This compound is a compound of significant interest with a growing number of applications. Its straightforward synthesis via the Sonogashira coupling, coupled with its versatile chemical nature, ensures its continued importance in both academic and industrial research. This guide has provided a detailed overview of its synthesis, properties, and applications, offering a valuable resource for scientists working with this compound.

References

- 1. 4-PHENYLETHYNYL-BENZOIC ACID | 25739-23-5 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. 25739-23-5 CAS MSDS (4-PHENYLETHYNYL-BENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | 25739-23-5 [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rroij.com [rroij.com]

- 10. chemscene.com [chemscene.com]

- 11. escholarship.org [escholarship.org]

- 12. Discovery of 4-(2-phenylethynyl) benzoic acid as a potential potent chemical pruner - PubMed [pubmed.ncbi.nlm.nih.gov]

crystal structure of 4-(Phenylethynyl)benzoic acid

An In-depth Technical Guide to the Crystal Structure of 4-(Phenylethynyl)benzoic Acid

Foreword: A Structural Perspective on Function

To the researchers, scientists, and drug development professionals who rely on a molecule's solid-state architecture to unlock its potential, this guide offers a comprehensive examination of this compound (PEBA). This molecule, situated at the intersection of materials science and biotechnology, presents a fascinating case study in crystal engineering. Its rigid, linear geometry, conferred by the phenylethynyl linker, combined with the powerful hydrogen-bonding capability of the carboxylic acid, dictates a highly predictable yet elegant supramolecular assembly. In this whitepaper, we move beyond a simple recitation of data. We will explore the causal relationships between molecular structure and crystal packing, detail the self-validating experimental protocols required for its characterization, and ground our analysis in the foundational principles of physical organic chemistry. Our objective is to provide not just a static picture of a crystal lattice, but a dynamic understanding of the forces that govern its formation and, by extension, its function.

Molecular Identity and Physicochemical Properties

This compound is an organic compound featuring a benzoic acid moiety linked to a phenyl group through an ethynyl (carbon-carbon triple bond) spacer. This structure results in a rigid, rod-like molecule with distinct functional ends: the hydrophilic, hydrogen-bonding carboxylic acid and the hydrophobic, aromatic phenylethynyl tail. These characteristics are fundamental to its behavior in both solution and the solid state.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₀O₂ | [1] |

| Molecular Weight | 222.24 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| CAS Number | 25739-23-5 | [1] |

| Physical Form | Solid | [2] |

| InChI Key | OGZUGPOTBGMCLE-UHFFFAOYSA-N | [2] |

| Purity | Typically ≥97% | [2] |

| Storage Temperature | 2-8°C, sealed in dry conditions | [2] |

Synthesis and Single-Crystal Cultivation

The reliable synthesis and subsequent growth of high-quality single crystals are prerequisites for structural elucidation. The causality behind our choice of synthesis—the Sonogashira coupling—is its high efficiency and functional group tolerance for forming C(sp²)-C(sp) bonds. For crystallization, slow evaporation is selected for its ability to maintain near-equilibrium conditions, allowing for the growth of well-ordered, diffraction-quality crystals.

Synthesis via Sonogashira Coupling

The Sonogashira cross-coupling reaction is the authoritative method for synthesizing aryl alkynes. It involves the coupling of a terminal alkyne (phenylacetylene) with an aryl halide (4-iodobenzoic acid) and is typically catalyzed by a palladium complex and a copper(I) co-catalyst.

Experimental Protocol:

-

Inert Atmosphere: A 250 mL Schlenk flask is charged with 4-iodobenzoic acid (1.0 eq), copper(I) iodide (0.05 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.025 eq). The flask is sealed, evacuated, and backfilled with dry argon three times to ensure an inert atmosphere.

-

Solvent and Reagent Addition: Anhydrous triethylamine (4.0 eq) and anhydrous tetrahydrofuran (THF) are added via syringe. The mixture is stirred to achieve dissolution.

-

Alkyne Addition: Phenylacetylene (1.2 eq) is added dropwise to the stirring solution at room temperature.

-

Reaction: The reaction mixture is heated to 60°C and stirred for 12 hours. Progress is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with 1 M HCl, followed by brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield this compound as a solid.

Single-Crystal Growth by Slow Evaporation

The goal of this protocol is to grow crystals of sufficient size and quality for single-crystal X-ray diffraction. The choice of solvent is critical; a solvent system in which the compound has moderate solubility is ideal.

Experimental Protocol:

-

Solvent Selection: Prepare saturated solutions of purified PEBA in various solvents (e.g., ethanol, ethyl acetate, dichloromethane/hexane mixture) in small vials.

-

Dissolution: Gently warm the vials to ensure complete dissolution of the solid.

-

Filtration: Filter the warm, saturated solutions through a syringe filter (0.22 µm) into clean vials to remove any particulate matter that could act as unwanted nucleation sites.

-

Slow Evaporation: Cover the vials with parafilm and puncture 2-3 small holes with a needle. Place the vials in a vibration-free environment at a constant temperature.

-

Crystal Harvest: Over several days to weeks, as the solvent slowly evaporates, crystals should form. Once crystals of suitable size (~0.1-0.3 mm) are observed, they are carefully harvested from the mother liquor using a nylon loop.

Caption: Workflow from synthesis to single-crystal analysis.

Core Crystal Structure Analysis

While a definitive, publicly deposited crystal structure for this compound is not available at the time of this writing, we can construct a highly reliable model based on the foundational principles of supramolecular chemistry and extensive data from analogous benzoic acid derivatives.[3]

The Centrosymmetric Carboxylic Acid Dimer: The Primary Synthon

The most dominant and predictable intermolecular interaction in the crystal structures of nearly all carboxylic acids is the formation of a centrosymmetric dimer via a pair of O-H···O hydrogen bonds.[3] This interaction is exceptionally stable and is described by the graph set notation R²₂(8), indicating a ring motif formed by two hydrogen-bond donors and two acceptors, encompassing 8 atoms.

Trustworthiness of the Model: This dimer motif is a self-validating system. The geometric constraints of the sp² hybridized carbonyl oxygen and hydroxyl group, combined with the electrostatic complementarity, make this the most energetically favorable pairing. We can confidently predict its formation as the primary building block, or "supramolecular synthon," of the PEBA crystal lattice.

Caption: The predictable R²₂(8) hydrogen-bonded dimer motif.

Secondary Interactions: π-Stacking and Lattice Stabilization

Once the primary dimer synthon is formed, the overall crystal packing is dictated by weaker, non-covalent interactions involving the aromatic framework. The extended π-system of the phenylethynyl group is crucial for this.

-

π–π Stacking: The planar phenyl rings of adjacent PEBA dimers are expected to stack upon one another to maximize favorable quadrupole interactions. This is a common feature in crystals of aromatic compounds.[4] These interactions can be parallel-displaced or T-shaped (edge-to-face), with centroid-to-centroid distances typically in the range of 3.3 to 3.8 Å.

-

C–H···π Interactions: The electron-rich π-cloud of the phenyl and ethynyl groups can act as a weak hydrogen bond acceptor for C-H donors from neighboring molecules, further knitting the lattice together.[4]

The interplay between these weaker forces and the dominant hydrogen bonding will determine the final crystal packing and can give rise to polymorphism.

Predicted Crystallographic Parameters

Based on analysis of similar structures in the Cambridge Structural Database (CSD), a plausible set of crystallographic parameters for a common polymorphic form of PEBA can be hypothesized.

| Parameter | Predicted Value/Type | Rationale |

| Crystal System | Monoclinic or Triclinic | Common for organic molecules with low symmetry. |

| Space Group | P2₁/c or P-1 | Centrosymmetric space groups accommodate the predicted acid dimer. |

| Molecules per Unit Cell (Z) | 2 or 4 | Consistent with common packing arrangements of dimers. |

| O-H···O Bond Distance | 2.60 - 2.70 Å | Characteristic distance for carboxylic acid dimers.[3] |

| π-Stacking Distance | 3.4 - 3.8 Å | Typical range for parallel-displaced π-stacking.[4][5] |

The Potential for Polymorphism

Polymorphism, the ability of a compound to crystallize in multiple distinct forms with different unit cells, is a critical consideration in drug development and materials science.[6] For PEBA, polymorphism would likely arise from different arrangements of the fundamental hydrogen-bonded dimers. For instance, dimers could pack in a "herringbone" pattern in one polymorph and a co-planar "ribbon" or "sheet" motif in another, driven by subtle differences in the optimization of π-stacking and C-H···π interactions. Each polymorph would possess unique physical properties, such as solubility, melting point, and stability, making polymorphic screening an essential step in its full characterization.

Significance and Applications

The crystal structure of PEBA directly influences its macroscopic properties and applications.

-

Agrochemicals: PEBA has been identified as a highly effective chemical pruning agent for horticultural plants, capable of suppressing lateral bud growth at micromolar concentrations.[7] Its solid-state stability, dictated by the strong intermolecular forces in its crystal lattice, is crucial for formulation, storage, and controlled release.

-

Materials Science: The rigid, conjugated structure of PEBA makes it and its derivatives valuable building blocks for liquid crystals and fluorescent sensors.[8] The precise orientation of molecules in the crystal, governed by the interactions described herein, is a model for the desired molecular alignment in liquid crystalline phases.

-

Pharmaceutical Research: PEBA is a known reagent in the synthesis of agonists for GPR54, a receptor implicated in the regulation of testosterone.[1] Understanding its solid-form behavior is essential for ensuring consistency and purity in multi-step synthetic pathways.

Conclusion

The crystal structure of this compound is governed by a clear hierarchy of intermolecular forces. The overwhelmingly favored O-H···O hydrogen bond reliably directs the formation of centrosymmetric dimers, which serve as the primary supramolecular building blocks. The subsequent packing of these dimers is stabilized by a network of weaker π-π stacking and C-H···π interactions involving the extensive aromatic system. This detailed structural understanding, built upon authoritative principles of crystal engineering, provides a robust framework for controlling the solid-state properties of PEBA and for rationally designing new materials and applications based on its unique molecular architecture.

References

- 1. 4-PHENYLETHYNYL-BENZOIC ACID | 25739-23-5 [chemicalbook.com]

- 2. This compound | 25739-23-5 [sigmaaldrich.com]

- 3. 4-[(2-Phenylethyl)amino]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure and fluorescence of 1-[8-phenyl-9-(phenylethynyl)-4H-benzo[def]carbazol-4-yl]ethan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. π–π Stacking Interaction of Metal Phenoxyl Radical Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Introduction: The Structural and Functional Significance of 4-(Phenylethynyl)benzoic Acid

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(Phenylethynyl)benzoic Acid

This compound (PEBA) is a rigid, rod-like molecule that serves as a vital bifunctional linker in the realms of materials science, coordination chemistry, and drug development. Its structure, featuring a carboxylic acid group at one end and a phenyl group at the other, connected by a rigid phenylethynyl bridge, imparts unique properties that are leveraged in the synthesis of metal-organic frameworks (MOFs), liquid crystals, and functional polymers. Recently, PEBA has also been identified as a highly potent plant growth regulator, showing promise as a chemical pruning agent in agriculture.[1]

Given its utility as a molecular building block, unambiguous structural confirmation is paramount for any researcher utilizing this compound. This guide, intended for scientists and development professionals, provides an in-depth analysis of the core spectroscopic techniques used for its characterization: Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond simple data reporting to explain the causal relationships between molecular structure and spectral output, providing the field-proven insights of a Senior Application Scientist.

Molecular Architecture: The Foundation of Spectral Interpretation

Before delving into the spectra, it is crucial to visualize the molecule's architecture. The key functional groups—the carboxylic acid, the disubstituted aromatic ring, the internal alkyne, and the monosubstituted phenyl ring—each possess unique spectroscopic signatures.

Caption: Functional domains of this compound.

Part 1: Vibrational Spectroscopy with FTIR

FTIR spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation matching a bond's vibrational frequency is passed through a sample, the energy is absorbed, and this absorption is detected and plotted as a spectrum.

Experimental Protocol: Acquiring the FTIR Spectrum

For a solid powder like PEBA, the Attenuated Total Reflectance (ATR) method is often preferred for its simplicity and minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal stage to subtract atmospheric H₂O and CO₂ absorptions.

-

Sample Application: Place a small amount of dry PEBA powder (a few milligrams) onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

-

Data Acquisition: Scan the sample, typically over a range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum should be automatically background-corrected. If necessary, perform a baseline correction to ensure the spectral baseline is flat.

Caption: Standard workflow for FTIR-ATR analysis.

Interpretation of the PEBA FTIR Spectrum

The FTIR spectrum of PEBA provides a clear fingerprint of its constituent parts. The presence of intermolecular hydrogen bonding in the solid state, where carboxylic acid groups form dimers, significantly influences the spectrum.

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Appearance | Rationale & Causality |

| ~3300–2500 | O-H stretch (Carboxylic Acid) | Very broad, strong | The extreme broadness is the hallmark of the O-H bond in a hydrogen-bonded carboxylic acid dimer. This feature often overlaps with C-H stretches.[2] |

| ~3100–3000 | C-H stretch (Aromatic) | Medium, sharp peaks | These absorptions correspond to the C-H stretching vibrations on both aromatic rings. They typically appear as a cluster of small peaks just above 3000 cm⁻¹. |

| ~2220 | C≡C stretch (Internal Alkyne) | Sharp, medium to weak | The stretching of the carbon-carbon triple bond gives a characteristic peak. Its intensity is reduced due to the relatively symmetric substitution of the alkyne, which minimizes the change in dipole moment during vibration. Data for similar diarylalkynes show this peak around 2210-2236 cm⁻¹.[3][4] |

| ~1710–1680 | C=O stretch (Carboxylic Acid) | Sharp, very strong | This is one of the most intense peaks in the spectrum. Its position is indicative of a carbonyl group in a conjugated, hydrogen-bonded dimer.[2] |

| ~1605, ~1500 | C=C stretch (Aromatic) | Medium to strong, sharp | These peaks arise from the stretching vibrations within the benzene rings. |

| ~1320–1210 | C-O stretch (Carboxylic Acid) | Strong | This band is associated with the stretching of the carbon-oxygen single bond within the carboxylic acid moiety. |

| ~920 | O-H bend (Carboxylic Acid) | Broad, medium | This out-of-plane bending vibration is another characteristic feature of a carboxylic acid dimer. |

The combined presence of the very broad O-H stretch, the strong C=O stretch at ~1700 cm⁻¹, and the sharp C≡C stretch at ~2220 cm⁻¹ provides unequivocal evidence for the this compound structure.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. It exploits the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), allowing for the mapping of atomic connectivity and chemical environments.

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra

The choice of solvent is critical. While CDCl₃ is common, PEBA's carboxylic acid proton (-COOH) may exchange with trace water or be poorly resolved. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative as it is a polar, aprotic solvent that forms hydrogen bonds with the acidic proton, slowing its exchange and resulting in a well-defined peak.

-

Sample Preparation: Accurately weigh ~5-10 mg of PEBA and dissolve it in ~0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is "locked" onto the deuterium signal of the solvent. Shimming is then performed to optimize the homogeneity of the magnetic field, which is crucial for high-resolution spectra.

-

¹H NMR Acquisition: Acquire the proton spectrum. A standard acquisition uses a 90° pulse and collects data for 2-4 seconds. Typically, 8 to 16 scans are averaged.

-

¹³C NMR Acquisition: Acquire the carbon spectrum. Since ¹³C has a low natural abundance and is less sensitive than ¹H, many more scans are required (often several hundred to over a thousand), leading to longer acquisition times. Broadband proton decoupling is used to simplify the spectrum to single lines for each unique carbon.

Interpretation of the ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The proton NMR spectrum can be divided into distinct regions corresponding to the different types of protons in the PEBA molecule. The symmetry of the two aromatic rings dictates the observed splitting patterns.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment | Rationale & Causality |

| ~13.1 | Broad Singlet | 1H | a (-COOH) | The acidic proton is highly deshielded due to the electronegativity of the oxygen atoms and its involvement in hydrogen bonding with the DMSO solvent.[5][6] |

| ~8.05 | Doublet | 2H | b (ortho to -COOH) | These protons are deshielded by the electron-withdrawing carboxylic acid group. They appear as a doublet due to coupling with protons 'c'. |

| ~7.70 | Doublet | 2H | c (ortho to alkyne) | These protons are ortho to the alkyne and coupled to protons 'b', resulting in a doublet. |

| ~7.60 | Multiplet | 2H | d (ortho on phenyl) | Protons on the terminal phenyl ring. These are closest to the electron-withdrawing alkyne system. |

| ~7.45 | Multiplet | 3H | e (meta/para on phenyl) | The remaining three protons on the terminal phenyl ring are in a similar electronic environment, leading to an overlapping multiplet.[4][7] |

Caption: Proton assignments for ¹H NMR analysis of PEBA.

Interpretation of the ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum shows a single peak for each chemically unique carbon atom. The chemical shifts are highly dependent on the local electronic environment.

| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale & Causality |

| ~166.5 | 1 (C=O) | The carbonyl carbon is the most deshielded due to being double-bonded to one oxygen and single-bonded to another.[3] |

| ~131.8 | 3, 5 (CH, benzoic ring) | Aromatic CH carbons ortho to the alkyne group. |

| ~131.6 | 7, 11 (CH, phenyl ring) | Aromatic CH carbons ortho to the alkyne on the terminal phenyl ring. |

| ~130.0 | 2, 6 (CH, benzoic ring) | Aromatic CH carbons ortho to the carboxylic acid group. |

| ~129.5 | 8, 10 (CH, phenyl ring) | Aromatic CH carbons meta to the alkyne on the terminal phenyl ring. |

| ~129.1 | 9 (CH, phenyl ring) | Aromatic CH carbon para to the alkyne on the terminal phenyl ring. |

| ~128.0 | 4 (Quaternary C) | The carbon of the benzoic ring attached to the carboxylic acid. |

| ~122.1 | 12 (Quaternary C) | The carbon of the phenyl ring attached to the alkyne. |

| ~92.5 | 13 or 14 (Alkyne C) | The two sp-hybridized alkyne carbons appear in this characteristic region. Their signals are often sharp.[4][8] |

| ~88.5 | 14 or 13 (Alkyne C) | The second alkyne carbon.[4][8] |

Caption: Carbon assignments for ¹³C NMR analysis of PEBA.

Conclusion: A Self-Validating Spectroscopic Profile

The structural elucidation of this compound is a textbook example of a self-validating analytical system. FTIR spectroscopy rapidly confirms the presence of all key functional groups: the carboxylic acid dimer, the aromatic rings, and the internal alkyne. Subsequently, ¹H and ¹³C NMR spectroscopy provide a detailed map of the molecule's framework, confirming the precise connectivity, substitution pattern, and the number of unique proton and carbon environments. The data from these two independent, yet complementary, techniques converge to provide an unambiguous and trustworthy confirmation of the molecule's identity and purity, a critical requirement for its application in any scientific or industrial field.

References

- 1. Discovery of 4-(2-phenylethynyl) benzoic acid as a potential potent chemical pruner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. ijstr.org [ijstr.org]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

molecular weight of 4-(Phenylethynyl)benzoic acid

An In-Depth Technical Guide to 4-(Phenylethynyl)benzoic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a rigid, bifunctional organic compound that has emerged as a significant building block in medicinal chemistry, a potent regulator in agrochemical science, and a prospective linker for advanced materials. Its unique structure, featuring a carboxylic acid and a terminal phenyl group connected by a linear ethynyl spacer, imparts valuable physicochemical properties for constructing highly ordered molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven protocol for its synthesis via Sonogashira coupling, and an exploration of its current and potential applications, offering researchers and developers a technical foundation for leveraging this versatile molecule.

Core Physicochemical and Safety Profile

A thorough understanding of a compound's fundamental properties is critical for its effective application, from storage and handling to reaction design. This compound is a stable, solid compound under standard conditions.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₀O₂ | [1][2] |

| Molecular Weight | 222.24 g/mol | [2] |

| CAS Number | 25739-23-5 | [1][2][3][4] |

| Appearance | White to off-white solid/powder | [2][5] |

| Melting Point | 220.5 - 221.0 °C | [6] |

| Boiling Point | 407.3 °C (at 760 mmHg, predicted) | [7][4][6] |

| Density | ~1.25 g/cm³ (predicted) | [7][6] |

| Purity (Commercial) | Typically ≥97% | [2][5] |

| Synonyms | Tolan-4-carboxylic acid, p-(Phenylethynyl)benzoic acid | [3] |

Solubility and Storage

-

Solubility : Sparingly soluble in water. It exhibits good solubility in many organic solvents such as ethanol, dimethylformamide (DMF), and acetone.

-

Storage : For optimal stability and to prevent degradation, the compound should be stored in a tightly sealed container in a dry, refrigerated environment (2-8°C).[2][5]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

-

GHS Pictogram : GHS07 (Exclamation Mark).[2]

-

Signal Word : Warning.[2]

-

Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Measures : Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. All handling should occur within a chemical fume hood to avoid inhalation of dust particles.[2]

Synthesis and Characterization: A Self-Validating Workflow

The most reliable and widely adopted method for synthesizing this compound is the Sonogashira cross-coupling reaction .[8] This palladium- and copper-co-catalyzed reaction forms the C-C bond between the alkyne and the aromatic ring, a cornerstone of modern organic synthesis due to its high efficiency and functional group tolerance.

The causality behind this choice is the reaction's ability to proceed under relatively mild conditions while ensuring a high yield of the desired diarylalkyne structure.[8] The following protocol is a self-validating system, where successful synthesis is confirmed through rigorous purification and spectroscopic analysis.

Experimental Protocol: Sonogashira Coupling and Saponification

This two-step procedure first synthesizes the ethyl ester of the target compound, which is often easier to purify via column chromatography than the free acid. The final step is a simple hydrolysis to yield the desired product.

Step 1: Synthesis of Ethyl 4-(phenylethynyl)benzoate

-

Reactant Preparation : To an oven-dried Schlenk flask, add 4-iodobenzoic acid ethyl ester (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 eq), and copper(I) iodide (CuI, 0.04 eq).

-

Inert Atmosphere : Seal the flask and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes. This is critical as the palladium catalyst is oxygen-sensitive.

-

Solvent and Reagent Addition : Add degassed solvent, typically triethylamine (Et₃N) or a mixture of THF and Et₃N. The amine acts as both the solvent and the base required to neutralize the HI byproduct.[8]

-

Alkyne Addition : Add phenylacetylene (1.1 eq) via syringe and stir the mixture at room temperature or with gentle heating (40-50°C).

-

Reaction Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting 4-iodobenzoic acid ethyl ester is consumed.

-

Workup and Purification : Upon completion, cool the mixture, filter it through a pad of celite to remove the catalyst, and concentrate the filtrate under reduced pressure. The resulting crude product is then purified by silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield pure ethyl 4-(phenylethynyl)benzoate as a solid.[3]

Step 2: Saponification to this compound

-

Hydrolysis : Dissolve the purified ethyl ester from Step 1 in a mixture of ethanol and an aqueous solution of sodium hydroxide (NaOH, ~2-3 eq).

-

Heating : Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC until the ester is fully converted.

-

Acidification : Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify to a pH of ~2 using 1M HCl.

-

Precipitation and Isolation : The carboxylic acid will precipitate out of the solution as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove salts, and dry in a vacuum oven.

Visualization of Synthesis Workflow

The following diagram illustrates the two-step synthesis process.

Caption: Workflow for the synthesis of this compound.

Analytical Characterization for Structural Validation

To ensure trustworthiness, the identity and purity of the synthesized compound must be unequivocally confirmed.

-

¹H NMR Spectroscopy : The proton NMR spectrum provides a definitive fingerprint. For the ethyl ester, characteristic signals include a triplet and quartet for the ethyl group, and multiplets in the aromatic region (~7.3-8.1 ppm).[3] Upon conversion to the acid, the ethyl signals disappear and are replaced by a broad singlet for the carboxylic acid proton (>10 ppm), while the aromatic signals will show slight shifts.

-

¹³C NMR Spectroscopy : The carbon spectrum confirms the carbon framework. Key signals include the alkyne carbons (~89-93 ppm), the aromatic carbons (~123-132 ppm), and the carboxyl carbon (~167 ppm).[3]

-

Mass Spectrometry (MS) : Provides the molecular weight, confirming the compound's identity. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

-

Infrared (IR) Spectroscopy : Shows characteristic absorption bands for the C≡C triple bond (around 2215 cm⁻¹) and the carboxylic acid C=O (around 1700 cm⁻¹) and broad O-H stretches.

Applications in Research and Development

The rigid, linear geometry and bifunctional nature of this compound make it a highly valuable molecule in diverse scientific fields.

Scaffold and Linker in Medicinal Chemistry

In drug development, precise control over the spatial arrangement of pharmacophores is essential. The phenylethynyl moiety serves as an excellent rigid linker to connect different functional parts of a molecule without conformational ambiguity.

-

G-Protein Coupled Receptor (GPCR) Agonists : The compound is a known reagent in the synthesis of agonists for hGPR54 (also known as Kisspeptin receptor), which are investigated for their role in modulating testosterone levels and have implications for reproductive health and cancer therapies.[9] The rigid structure helps to orient the molecule correctly within the receptor's binding pocket.

-

General Drug Design : Its structure can be used to probe protein binding sites or to construct molecules where a specific distance and orientation between two interacting groups are required for biological activity.

Ligand for Advanced Materials: Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal nodes and organic linkers.[10][11] The properties of a MOF—such as pore size, shape, and chemical environment—are dictated by the geometry of its linkers.

-

Potential as a Rigid Linker : With a carboxylic acid at one end (a common coordinating group for MOF synthesis) and a tunable phenyl group at the other, this compound is an ideal candidate for creating linear, rigid struts in MOF architectures.[12]

-

Tunability : The terminal phenyl group can be further functionalized to introduce specific chemical properties (e.g., hydrophobicity, catalytic sites) within the MOF pores, offering a rational design strategy for materials tailored for gas storage, separation, or catalysis.

The logical relationship for its use in MOF synthesis is illustrated below.

Caption: Role of this compound as a linker in MOFs.

High-Potency Plant Growth Regulator

Recent groundbreaking research has identified this compound (abbreviated as PEBA in these studies) as a highly potent chemical pruning agent.[13][14]

-

Inhibition of Germination and Branching : PEBA has been shown to arrest tomato seed germination at concentrations as low as 0.5 μM and effectively suppress the growth of lateral branches at 10-100 μM.[13][14]

-

Mechanism of Action : Its inhibitory effects are linked to the suppression of gibberellin (GA1) accumulation and reactive oxygen species (ROS) generation, as well as perturbations in other plant hormones.[13]

-

Agricultural Potential : This discovery positions PEBA as a promising candidate for replacing manual pruning in horticulture, which could significantly reduce labor costs and the spread of viruses. Field studies showed that foliar spraying altered tomato plant architecture without negatively impacting fruit yield.[13] Furthermore, it showed low toxicity and low residue levels in plants, highlighting its potential for sustainable agriculture.[14]

Conclusion

This compound is far more than a simple organic molecule; it is a versatile platform for innovation. Its well-defined synthesis, rigid structure, and dual functionality provide chemists and material scientists with a reliable tool for building complexity and function. From designing next-generation therapeutics and advanced materials to developing novel solutions for sustainable agriculture, the applications of this compound are expanding. This guide serves as a foundational resource, empowering researchers to confidently incorporate this compound into their discovery and development workflows.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. 4-(PHENYLAZO)BENZOIC ACID(1562-93-2) 1H NMR spectrum [chemicalbook.com]

- 7. Buy 3-Phenylethynyl-benzoic acid (EVT-320196) | 93866-50-3 [evitachem.com]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. 4-PHENYLETHYNYL-BENZOIC ACID | 25739-23-5 [chemicalbook.com]

- 10. rroij.com [rroij.com]

- 11. escholarship.org [escholarship.org]

- 12. A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of 4-(2-phenylethynyl) benzoic acid as a potential potent chemical pruner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: 4-(Phenylethynyl)benzoic Acid as a Functional Linker in Coordination Polymer Synthesis

Guiding Principles: The Rationale for 4-(Phenylethynyl)benzoic acid (PEBA) in Modern Coordination Chemistry

In the rational design of functional coordination polymers (CPs) and metal-organic frameworks (MOFs), the organic linker is not merely a structural spacer but a programmable component that dictates the final architecture, porosity, and physicochemical properties of the material.[1][2] this compound (PEBA) has emerged as a linker of significant interest due to its unique combination of structural and electronic characteristics.

Its defining features include:

-

Rigidity and Linearity: The phenylethynyl backbone provides a rigid, linear geometry. This inherent stiffness is crucial for constructing robust, porous frameworks with predictable topologies, minimizing the risk of structural collapse upon solvent removal—a common challenge in MOF chemistry.

-

Defined Length and π-Conjugation: The specific length of the linker (~11.6 Å) and the extended π-conjugated system are instrumental in designing materials with tailored pore sizes and unique optoelectronic properties, such as luminescence.[3][4]

-

Carboxylate Functionality: The terminal carboxylic acid group provides a versatile and reliable coordination site for binding with a wide range of metal ions, forming stable metal-carboxylate clusters that act as secondary building units (SBUs).[5]

These attributes make PEBA an excellent candidate for developing CPs with applications in gas storage, chemical sensing, and catalysis. This guide provides the foundational knowledge and detailed protocols for the synthesis of PEBA and its subsequent use in the assembly of functional coordination polymers.

Synthesis of the PEBA Linker: The Sonogashira Cross-Coupling Approach

The most efficient and widely adopted method for synthesizing PEBA is the Sonogashira cross-coupling reaction.[6] This palladium- and copper-co-catalyzed reaction forms a C-C bond between a terminal alkyne (phenylacetylene) and an aryl halide (4-iodobenzoic acid).[7][8]

Causality of Reagent Choice:

-

Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄): The palladium complex is the primary catalyst. The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation and reductive elimination.[6]

-

Copper(I) Co-catalyst (e.g., CuI): Copper(I) iodide acts as a co-catalyst that reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This step is crucial as it facilitates the efficient transfer of the alkynyl group to the palladium center (transmetalation), significantly accelerating the reaction rate under mild conditions.[6][7]

-

Base (e.g., Triethylamine, Diisopropylamine): An amine base is required to neutralize the hydrogen halide (HI) generated during the reaction, preventing the protonation of the alkyne and deactivation of the catalysts. It also serves as a solvent or co-solvent.

-

Solvent (e.g., THF, DMF): A suitable solvent is needed to dissolve all reactants and facilitate the reaction. Degassing the solvent is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Caption: Workflow for the synthesis of PEBA via Sonogashira coupling.

Protocol 1: Synthesis of this compound (PEBA)

Materials:

-

4-Iodobenzoic acid

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

-

Copper(I) iodide [CuI]

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Hexane

-

2M Hydrochloric acid (HCl)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-iodobenzoic acid (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

-

Add anhydrous THF and TEA via syringe. The solvent volume should be sufficient to create a stirrable slurry.

-

Degas the mixture with N₂ or Ar for 15 minutes while stirring.

-

Add phenylacetylene (1.1 eq) dropwise via syringe.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Once the reaction is complete, remove the solvents under reduced pressure.

-

Redissolve the residue in ethyl acetate and water. Acidify the aqueous layer to a pH of ~2 with 2M HCl to protonate the carboxylate, which precipitates the product.

-

Separate the organic layer. Wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield PEBA as a solid.

-

Confirm the structure and purity using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Synthesis of PEBA-based Coordination Polymers

The self-assembly of PEBA with metal ions into a CP or MOF is typically achieved under solvothermal conditions.[9] This method uses a high-boiling-point solvent in a sealed vessel at elevated temperatures to increase the solubility of the reactants and promote the growth of high-quality single crystals.[10]

Key Experimental Considerations:

-

Metal Source: The choice of metal ion (e.g., Zn²⁺, Cu²⁺, Cd²⁺, Mn²⁺) is critical as it defines the geometry of the inorganic node (SBU) and influences the properties of the final material.[2][11][12] Zinc(II) salts are commonly used due to their versatile coordination geometries.

-

Solvent System: N,N-Dimethylformamide (DMF) is a common solvent due to its high boiling point and its ability to dissolve both the PEBA linker and various metal salts.[13] It can also act as a weak base or decompose at high temperatures to generate species that influence crystal formation.

-

Modulators: Sometimes, a monotopic carboxylic acid (e.g., benzoic acid, acetic acid) is added as a "modulator." It competes with the PEBA linker for coordination sites on the metal ion, slowing down the crystallization process and often leading to larger, higher-quality crystals.[14]

-

Temperature and Time: These parameters are crucial for controlling the kinetics of crystal nucleation and growth. A typical range is 80-150 °C for 24-72 hours.

Caption: General workflow for the solvothermal synthesis of a PEBA-based CP.

Protocol 2: General Solvothermal Synthesis of a Zn-PEBA Coordination Polymer

Materials:

-

This compound (PEBA)

-

Zinc(II) nitrate hexahydrate [Zn(NO₃)₂·6H₂O]

-

N,N-Dimethylformamide (DMF)

-

Methanol or Chloroform

-

20 mL Scintillation vials or Teflon-lined autoclave

Procedure:

-

In a 20 mL glass scintillation vial, dissolve PEBA (e.g., 0.1 mmol) in DMF (e.g., 5 mL).

-

In a separate container, dissolve Zn(NO₃)₂·6H₂O (e.g., 0.05 mmol, for a 2:1 linker-to-metal ratio) in DMF (e.g., 5 mL).

-

Combine the two solutions in the reaction vial. Ensure the mixture is homogeneous.

-

Cap the vial tightly and place it in a programmable oven.

-

Heat the vial to 120 °C over 2 hours, hold at 120 °C for 48 hours, and then cool to room temperature over 12 hours.

-

After cooling, crystals should be visible. Carefully decant the mother liquor.

-

Wash the crystals by immersing them in fresh DMF (3 x 10 mL) for 8 hours each time to remove unreacted starting materials.

-

Activation: To create a porous framework, the coordinated and guest solvent molecules must be removed. This is a critical step.

-

Perform a solvent exchange by immersing the crystals in a more volatile solvent like methanol or chloroform for 2-3 days, replacing the solvent frequently.

-

After exchange, filter the crystals and dry them under a high vacuum at an elevated temperature (e.g., 100-150 °C, ensure this is below the decomposition temperature determined by TGA) for 12-24 hours.

-

Essential Characterization Techniques

A multi-technique approach is mandatory to confirm the structure, purity, and properties of the synthesized coordination polymer.

| Technique | Purpose | Expected Outcome for a PEBA-based CP |

| Single-Crystal X-ray Diffraction (SCXRD) | To determine the precise 3D atomic arrangement, connectivity, bond lengths/angles, and framework topology. | Provides definitive proof of the structure, showing how PEBA linkers connect the metal nodes to form a 1D, 2D, or 3D network.[15] |

| Powder X-ray Diffraction (PXRD) | To confirm the phase purity of the bulk crystalline sample and to check for structural integrity after activation or guest exchange. | The experimental pattern should match the pattern simulated from the SCXRD data, confirming the bulk sample is the same as the single crystal analyzed.[16] |

| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the framework and determine the temperature at which guest/coordinated solvents are lost and the framework decomposes. | A typical TGA curve will show an initial weight loss corresponding to guest/coordinated solvent molecules, followed by a plateau indicating the stable, unsolvated framework, and finally a sharp drop upon thermal decomposition. |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | To confirm the coordination of the carboxylate group to the metal center. | The characteristic C=O stretching frequency of the carboxylic acid in free PEBA (~1680 cm⁻¹) will shift upon coordination to the metal ion, typically splitting into asymmetric (~1610-1550 cm⁻¹) and symmetric (~1400 cm⁻¹) stretches. |

| Luminescence Spectroscopy | To investigate the photophysical properties, such as excitation and emission spectra.[17] | Many CPs containing π-conjugated linkers like PEBA are luminescent.[3][4] This technique is key for exploring applications in sensing, where the emission intensity or wavelength may change upon interaction with an analyte.[18] |

Potential Applications

The unique properties endowed by the PEBA linker open up several application avenues for the resulting coordination polymers.

-

Luminescent Sensing: The inherent fluorescence of the PEBA linker can be harnessed for chemical sensing.[3][4] The porous framework can selectively adsorb small molecules or ions, which may quench or enhance the luminescence, providing a detectable signal. For instance, such materials have been investigated for sensing metal ions like Ni²⁺ or Eu³⁺.[3]

-

Gas Storage and Separation: The rigidity of the PEBA linker can lead to the formation of permanent, porous networks after activation. These pores can be tailored to selectively adsorb gases like CO₂, H₂, or methane, making them promising materials for energy and environmental applications.

-

Heterogeneous Catalysis: By creating accessible metal sites within the porous framework, PEBA-based CPs can function as heterogeneous catalysts.[11] The uniform distribution of active sites can lead to high efficiency and selectivity, and the solid nature of the catalyst allows for easy recovery and reuse.

References

- 1. nano.sfedu.ru [nano.sfedu.ru]

- 2. Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Syntheses, structures and luminescence properties of five coordination polymers based on designed 2,7-bis(4-benzoic acid)-N-(4-benzoic acid) carbazole - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, structure and properties of coordination polymers formed from bridging 4-hydroxybenzoic acid anions - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Recent progress in the synthesis of metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijbch.kaznu.kz [ijbch.kaznu.kz]

- 11. mdpi.com [mdpi.com]

- 12. Zinc(II) Carboxylate Coordination Polymers with Versatile Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. s3.amazonaws.com [s3.amazonaws.com]

- 15. Exploring the coordination chemistry of bifunctional organoarsonate ligands: syntheses and characterisation of coordination polymers that contain 4-(1,2,4-triazol-4-yl)phenylarsonic acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 18. A Lanthanide-Containing Coordination Polymer Using Tetraphenylethene-Based Linkers with Selective Fe3+ Sensing and Efficient Iodine Adsorption Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatility of a Rigid Linker: Applications of 4-(Phenylethynyl)benzoic Acid in Supramolecular Chemistry

Introduction: The Unique Architectural Properties of 4-(Phenylethynyl)benzoic Acid

In the intricate world of supramolecular chemistry, where molecules are meticulously designed to self-assemble into complex, functional architectures, the choice of building blocks is paramount. This compound (PEBA) has emerged as a particularly valuable component in this molecular toolkit. Its rigid, linear geometry, a consequence of the phenylethynyl bridge, combined with the versatile coordinating ability of the terminal carboxylic acid group, makes it an exceptional candidate for the construction of a diverse array of supramolecular structures. This guide provides an in-depth exploration of the applications of PEBA in supramolecular chemistry, offering detailed application notes and protocols for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

I. Metal-Organic Frameworks (MOFs) and Coordination Polymers: Engineering Porosity and Functionality

The rigid and linear nature of PEBA makes it an excellent organic linker for the synthesis of metal-organic frameworks (MOFs) and coordination polymers (CPs). The predictable geometry of PEBA allows for the rational design of porous materials with tunable pore sizes and functionalities. The phenylethynyl group can also impart interesting photophysical properties to the resulting frameworks.

Application Note: PEBA in the Design of Luminescent MOFs for Sensing Applications

The extended π-conjugation of the phenylethynyl moiety in PEBA can lead to the formation of luminescent MOFs. The emission properties of these materials can be sensitive to the presence of certain analytes, making them promising candidates for chemical sensors. For instance, the quenching or enhancement of fluorescence upon interaction with specific molecules can be exploited for their detection. The choice of metal ion is crucial, as it can influence both the framework's topology and its photophysical properties. Zinc and cadmium are common choices due to their propensity to form stable frameworks with carboxylate linkers and their often-benign influence on the ligand-based luminescence.

Protocol: Hydrothermal Synthesis of a PEBA-Based Zinc MOF